(3-Bromobenzyl)(2-methoxy-1-methylethyl)amine (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine
Brand Name: Vulcanchem
CAS No.: 355815-55-3
VCID: VC1999911
InChI: InChI=1S/C11H16BrNO/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3
SMILES: CC(COC)NCC1=CC(=CC=C1)Br
Molecular Formula: C11H16BrNO
Molecular Weight: 258.15 g/mol

(3-Bromobenzyl)(2-methoxy-1-methylethyl)amine

CAS No.: 355815-55-3

Cat. No.: VC1999911

Molecular Formula: C11H16BrNO

Molecular Weight: 258.15 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromobenzyl)(2-methoxy-1-methylethyl)amine - 355815-55-3

Specification

CAS No. 355815-55-3
Molecular Formula C11H16BrNO
Molecular Weight 258.15 g/mol
IUPAC Name N-[(3-bromophenyl)methyl]-1-methoxypropan-2-amine
Standard InChI InChI=1S/C11H16BrNO/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3
Standard InChI Key LOIYEWCWRYTAQB-UHFFFAOYSA-N
SMILES CC(COC)NCC1=CC(=CC=C1)Br
Canonical SMILES CC(COC)NCC1=CC(=CC=C1)Br

Introduction

Chemical Structure and Properties

Structural Characteristics

(3-Bromobenzyl)(2-methoxy-1-methylethyl)amine features a 3-bromobenzyl group connected to a secondary amine, which is further attached to a 2-methoxy-1-methylethyl group. The IUPAC name for this compound is N-[(3-bromophenyl)methyl]-1-methoxypropan-2-amine. The bromine substituent at the meta position of the benzyl ring introduces electronic and steric effects that influence the compound's reactivity patterns and potential applications.

The molecular structure can be represented by the following chemical identifiers:

Table 1: Structural Identifiers of (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine

IdentifierValue
IUPAC NameN-[(3-bromophenyl)methyl]-1-methoxypropan-2-amine
Molecular FormulaC₁₁H₁₆BrNO
Standard InChIInChI=1S/C11H16BrNO/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3
Standard InChIKeyLOIYEWCWRYTAQB-UHFFFAOYSA-N
SMILESCC(COC)NCC1=CC(=CC=C1)Br
Canonical SMILESCC(COC)NCC1=CC(=CC=C1)Br

These structural identifiers are essential for database searches and unambiguous identification of the compound in chemical literature and repositories.

Physicochemical Properties

The physical and chemical properties of (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine provide insights into its behavior in various chemical environments and its potential applications. These properties are summarized in Table 2.

Table 2: Physicochemical Properties of (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine

PropertyValue
CAS Number355815-55-3
Molecular Weight258.15 g/mol
Density1.268 g/cm³
Boiling Point299.8°C at 760 mmHg
Flash Point135.1°C
Exact Mass257.04200
PSA (Polar Surface Area)21.26000
LogP2.96450
Index of Refraction1.528
PubChem Compound ID2850413

The relatively high boiling point (299.8°C) suggests strong intermolecular forces, likely hydrogen bonding involving the secondary amine functionality. The LogP value of approximately 2.96 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties that could be advantageous for membrane permeability in biological systems .

Application AreaPotential Use
Pharmaceutical SynthesisIntermediate for APIs; pharmacophore building block
Organic ChemistryCross-coupling substrate; alkylation agent
Materials SciencePrecursor for specialty materials and functional polymers
CatalysisLigand precursor for transition metal catalysts
Medicinal ChemistryScaffold for structure-activity relationship studies

Analytical Methods and Characterization

NMR Spectroscopy

In ¹H NMR spectroscopy, key expected signals would include:

  • Aromatic protons (δ 7.0-7.5 ppm) with characteristic coupling patterns for a meta-substituted benzene ring

  • Benzylic methylene protons adjacent to the nitrogen (δ 3.6-3.8 ppm)

  • Methoxy protons as a singlet (δ 3.2-3.4 ppm)

  • Methyl group as a doublet (δ 1.0-1.2 ppm)

  • Methine proton as a multiplet (δ 2.7-3.0 ppm)

  • Methylene protons adjacent to the methoxy group (δ 3.3-3.5 ppm)

In ¹³C NMR, distinctive signals would include the carbon bearing the bromine (approximately δ 122-123 ppm) and the methoxy carbon (approximately δ 58-59 ppm).

Mass Spectrometry

In mass spectrometry, characteristic fragmentation patterns would likely include:

  • Molecular ion peak at m/z 257/259 (with characteristic bromine isotope pattern)

  • Loss of the methoxy group (M-31)

  • Fragmentation at the C-N bond of the secondary amine

  • Bromobenzyl fragment ion

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable techniques for analyzing the purity of (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine. Reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water with 0.1% formic acid would likely provide good separation from potential impurities.

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